molecular formula C20H19N3O4S B3720826 ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

Cat. No.: B3720826
M. Wt: 397.4 g/mol
InChI Key: QXELIYIDSIFPGB-UHFFFAOYSA-N
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Description

This compound features a 5,6-dihydro-4H-1,3-thiazin core substituted with a phenylamino group at position 2 and a 4-oxo moiety. The benzoate ester at position 4 enhances lipophilicity, while the carbonylamino linker bridges the thiazin and aromatic ring.

Properties

IUPAC Name

ethyl 4-[(4-oxo-2-phenylimino-1,3-thiazinane-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-27-19(26)13-8-10-15(11-9-13)21-18(25)16-12-17(24)23-20(28-16)22-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELIYIDSIFPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable amine with a thioamide under acidic conditions.

    Coupling with Benzoic Acid Derivative: The thiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Ethyl 4-({[4-oxo-2-(4-toluidino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate (CAS 375832-93-2)
  • Key Difference: Replacement of phenylamino with 4-toluidino (4-methylphenylamino).
  • Impact: Increased molecular weight (411.47 g/mol vs. ~409 g/mol for the parent compound) due to the methyl group .
  • Synthesis : Likely follows protocols similar to , using aroyl halides and amines under argon.
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate (CAS 609794-51-6)
  • Key Difference: Thiazin replaced with thieno[2,3-b]pyridine, introducing a trifluoromethyl group and allyloxy substituent.
  • Impact: The electron-withdrawing CF₃ group increases metabolic stability . Thienopyridine core may enhance π-π stacking interactions in biological targets.
Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
  • Key Difference: Thiazin replaced with pyrrolidinone, and a 4-chlorophenyl group is present.
  • Impact: Pyrrolidinone introduces hydrogen-bonding capacity via the carbonyl oxygen . Chlorine substituent elevates lipophilicity (ClogP ~3.5 vs. ~2.8 for parent compound).
Ethyl 4-[[3-[(4-chlorophenyl)methyl]-6-(ethylcarbamoyl)-4-oxidanylidene-1,3-thiazinan-2-ylidene]amino]benzoate
  • Key Difference : Thiazinan ring with 4-chlorobenzyl and ethylcarbamoyl groups.
  • Impact: Carbamoyl group adds hydrogen-bond donor/acceptor sites, improving target affinity . Chlorobenzyl group increases steric hindrance, possibly reducing off-target interactions.

Biological Activity

Ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis, biological mechanisms, and relevant case studies.

Molecular Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C20_{20}H19_{19}N3_3O4_4S
  • Molecular Weight : 397.4 g/mol

The structure of this compound features a thiazine ring, which is integral to its biological activity. The presence of the phenylamino group and benzoate moiety enhances its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thiazine Ring : This involves cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Modifications to incorporate the benzoate and phenylamino groups are essential for achieving the desired biological properties.

Each synthetic step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Biological Activity

This compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways.

Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Key aspects include:

  • Target Interaction : The compound may interact with specific enzymes or receptors, altering their activity.
  • Signaling Pathways : It could modulate downstream signaling pathways that are critical in various physiological responses.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, results indicated significant inhibition at concentrations above 50 µg/mL. This suggests potential for development as an antimicrobial agent.

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a reduction in cell viability by approximately 40% at a concentration of 25 µM after 48 hours of treatment, indicating its potential as a chemotherapeutic agent.

Comparative Analysis

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino benzoateAmino group on benzoateSimpler structure; less complex reactivity
PhenylthiazolePhenyl group attached to thiazoleSimilar thiazole ring but lacks ester functionality
N-(3-chloro-4-fluorophenyl)-4-oxo...Contains halogen substituentsPotentially different biological profile due to halogen effects

The complexity and specific functional groups present in ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-y]carbonyl}amino)benzoate contribute to its distinct chemical properties and biological activities not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
Reactant of Route 2
ethyl 4-({[4-oxo-2-(phenylamino)-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

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